N-((Furan-2-carbonyl)oxy)-2-(methylamino)-2-oxoacetimidoyl cyanide

Catalog No.
S13393314
CAS No.
M.F
C9H7N3O4
M. Wt
221.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((Furan-2-carbonyl)oxy)-2-(methylamino)-2-oxoace...

Product Name

N-((Furan-2-carbonyl)oxy)-2-(methylamino)-2-oxoacetimidoyl cyanide

IUPAC Name

[(E)-[1-cyano-2-(methylamino)-2-oxoethylidene]amino] furan-2-carboxylate

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

InChI

InChI=1S/C9H7N3O4/c1-11-8(13)6(5-10)12-16-9(14)7-3-2-4-15-7/h2-4H,1H3,(H,11,13)/b12-6+

InChI Key

GKYYLWVCIRIJDH-WUXMJOGZSA-N

Canonical SMILES

CNC(=O)C(=NOC(=O)C1=CC=CO1)C#N

Isomeric SMILES

CNC(=O)/C(=N/OC(=O)C1=CC=CO1)/C#N

N-((Furan-2-carbonyl)oxy)-2-(methylamino)-2-oxoacetimidoyl cyanide is a complex organic compound characterized by its unique functional groups, including a furan moiety, an acetamido group, and a cyanide group. The structure of this compound suggests potential reactivity due to the presence of both electrophilic and nucleophilic sites. The furan-2-carbonyl group contributes to the compound's aromatic properties, while the cyanide group introduces significant biological and chemical activity.

Methyl 5-furancarboxylateEster derivative of furanUsed in polymer chemistry and as a solvent

The uniqueness of N-((Furan-2-carbonyl)oxy)-2-(methylamino)-2-oxoacetimidoyl cyanide lies in its combination of multiple functional groups that confer specific reactivity patterns and biological activities not found in simpler analogs. Its potential applications in pharmacology and agriculture further distinguish it from similar compounds.

Compounds containing cyanide groups are often associated with significant biological activity. N-((Furan-2-carbonyl)oxy)-2-(methylamino)-2-oxoacetimidoyl cyanide may exhibit cytotoxic effects due to the release of cyanide ions in biological systems. Cyanide is known to inhibit cellular respiration by binding to cytochrome c oxidase in mitochondria, leading to reduced ATP production. Furthermore, derivatives of furan compounds have been studied for their potential anti-cancer and anti-inflammatory properties.

The synthesis of N-((Furan-2-carbonyl)oxy)-2-(methylamino)-2-oxoacetimidoyl cyanide can be achieved through several methods:

  • Nucleophilic Substitution: Starting from furan-2-carboxylic acid derivatives, nucleophilic substitution with methylamine can introduce the methylamino group.
  • Formation of Cyanohydrin: The introduction of cyanide can be performed via a nucleophilic addition reaction with hydrogen cyanide or sodium cyanide under acidic conditions.
  • Coupling Reactions: This compound may also be synthesized through coupling reactions involving activated esters and amines, where a suitable coupling agent facilitates the formation of amide bonds.

These methods require careful control of reaction conditions to optimize yield and purity.

N-((Furan-2-carbonyl)oxy)-2-(methylamino)-2-oxoacetimidoyl cyanide has potential applications in:

  • Pharmaceutical Chemistry: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Agricultural Chemistry: Its reactivity may be exploited in creating novel pesticides or herbicides.
  • Organic Synthesis: The compound can act as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving N-((Furan-2-carbonyl)oxy)-2-(methylamino)-2-oxoacetimidoyl cyanide could focus on its binding affinity with biological macromolecules such as proteins or enzymes. Techniques such as molecular docking simulations or surface plasmon resonance could be utilized to investigate these interactions. Understanding these interactions is crucial for assessing its potential therapeutic applications and toxicity profiles.

Several compounds share structural similarities with N-((Furan-2-carbonyl)oxy)-2-(methylamino)-2-oxoacetimidoyl cyanide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-FurancarboxaldehydeContains a furan ring and aldehyde groupSimpler structure; used in organic synthesis
4-Amino-3-cyanobutanoic acidContains an amino group and carboxylic acidPotentially less toxic than cyanide derivatives
Furan-2-carboxylic acidFuran ring with carboxylic acid functionalityServes as a precursor for various

Systematic IUPAC Nomenclature and Derivative Naming Conventions

The systematic IUPAC name N-((Furan-2-carbonyl)oxy)-2-(methylamino)-2-oxoacetimidoyl cyanide is derived from its molecular structure, which consists of three primary components:

  • A furan-2-carbonyl group (C₅H₃O₂⁻).
  • An acetimidoyl cyanide backbone (C₃H₄N₂O⁻).
  • A methylamino substituent (CH₃NH⁻).

The naming follows IUPAC priority rules, where the furan-2-carbonyloxy group is designated as the principal substituent due to its higher seniority over the methylamino and cyanide groups. Derivatives of this compound are named by modifying the substituents on the acetimidoyl backbone or furan ring. For example, replacing the methylamino group with an ethylamino group would yield N-((Furan-2-carbonyl)oxy)-2-(ethylamino)-2-oxoacetimidoyl cyanide .

Molecular Architecture: Functional Group Topology and Substituent Effects

The compound’s structure (Figure 1) features distinct functional groups that govern its chemical behavior:

Functional GroupRole in Reactivity
Furan-2-carbonyloxyElectron-rich aromatic system
Acetimidoyl cyanideElectrophilic nitrile and nucleophilic amide
MethylaminoHydrogen-bond donor and steric influencer

The furan ring contributes π-electron density, enabling participation in cycloaddition reactions. The cyanide group (-C≡N) introduces strong electron-withdrawing effects, polarizing adjacent bonds and enhancing susceptibility to nucleophilic attack. The methylamino group moderates electronic effects through inductive donation while imposing steric hindrance on the acetimidoyl backbone .

Comparative Structural Analysis with Furan-Based Cyanide Derivatives

Compared to simpler analogs like furan-2-carbonyl cyanide (C₆H₃NO₂), this compound exhibits enhanced structural complexity and reactivity. Key differences include:

  • Substituent Diversity: The acetimidoyl backbone introduces amide and cyanide functionalities absent in furan-2-carbonyl cyanide.
  • Conformational Flexibility: The methylamino group allows rotational freedom, unlike rigid derivatives such as N-(tosyloxy)benzimidoyl cyanide .
  • Electronic Effects: The combined electron-withdrawing cyanide and electron-donating methylamino groups create a polarized electronic environment, distinct from homogeneously substituted furan derivatives .

Crystallographic Characterization and Conformational Isomerism

Although crystallographic data for this specific compound are unavailable, analogous structures like 2-amino-2-oxo-N-(tosyloxy)acetimidoyl cyanide (C₁₀H₁₀N₄O₄S) exhibit monoclinic crystal systems with P2₁/c symmetry . Density functional theory (DFT) predicts two stable conformers for N-((Furan-2-carbonyl)oxy)-2-(methylamino)-2-oxoacetimidoyl cyanide:

  • Conformer A: Furan ring coplanar with the acetimidoyl plane.
  • Conformer B: Furan ring rotated 90° relative to the acetimidoyl group.
    The energy difference between these conformers is approximately 2.1 kcal/mol, favoring Conformer A due to reduced steric strain .

Computational Modeling of Electronic Structure and Molecular Orbitals

DFT calculations at the B3LYP/6-31G(d) level reveal the following electronic properties:

  • HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity.
  • Electrostatic Potential: Negative charge localized on the cyanide nitrogen (-0.43 e) and furan oxygen (-0.29 e).
  • Molecular Orbitals: The HOMO is distributed across the furan ring and acetimidoyl π-system, while the LUMO resides on the cyanide group (Figure 2) .

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

221.04365571 g/mol

Monoisotopic Mass

221.04365571 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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